Scientific Field: Applied Microbiology and Biotechnology.
Summary of the Application: PCT was synthesized and tested for its efficiency as an anti-biofouling agent in the cathode of a multi-criteria microbial fuel cell (MCMFC).
Methods of Application or Experimental Procedures: For the application of PCT, graphite dust and MnO2 nanotubes (NTs) were used as conducting support and oxygen reduction reaction (ORR) catalyst.
Results or Outcomes: The PCT loading of 0.05, 0.1, 0.2, and 0.4 mg/cm2 on graphite-MnO2-NTs cathode, resulted in maximum power density of 356.8, 390.93, 418.77, and 434.2 mW/m2, respectively.
Scientific Field: Medicinal Chemistry.
Summary of the Application: Pyridine compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic.
Methods of Application or Experimental Procedures: The synthesis of pyridine compounds involves various chemical reactions, starting from a β-ketoester, an aldehyde and ammonia.
Results or Outcomes: The singular presence of the pyridine nucleus improves water solubility due to its poor basicity.
Scientific Field: Organic Chemistry.
Summary of the Application: A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline.
Methods of Application or Experimental Procedures: The synthesis was carried out at room temperature under ethanol in the presence of AC-SO3H as the catalyst.
Results or Outcomes: The paper introduces a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds.
5-(4-Chlorophenoxy)pyridine-2-carbaldehyde is an organic compound characterized by a pyridine ring substituted with a chlorophenoxy group and an aldehyde functional group. Its molecular formula is CHClNO, and it features a unique structure that combines the properties of both pyridine and chlorophenoxy derivatives. The presence of the aldehyde group makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
5-(4-Chlorophenoxy)pyridine-2-carbaldehyde has shown potential biological activities, particularly in medicinal chemistry. Its derivatives have been studied for their antitumor properties, with some exhibiting significant cytotoxic effects against various cancer cell lines . Additionally, compounds derived from pyridine carbaldehydes often display antibacterial and antifungal activities due to their ability to interact with biological targets.
There are several methods for synthesizing 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde:
5-(4-Chlorophenoxy)pyridine-2-carbaldehyde is primarily used in:
Studies on the interaction of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde with biological molecules have indicated its potential as a ligand in coordination chemistry. For instance, its ability to form complexes with metal ions can be exploited for developing new therapeutic agents. Interaction studies often focus on how these complexes affect biological pathways, especially in cancer treatment .
Several compounds share structural similarities with 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Chlorophenol | Contains a phenolic hydroxyl group | Less reactive than carbaldehydes |
| Pyridine-2-carboxaldehyde | Lacks a chlorophenoxy substituent | More polar, different reactivity |
| 5-Amino-pyridine-2-carbaldehyde | Contains an amino group instead of phenoxy | Exhibits different biological activities |
| 6-(4-Chlorophenyl)pyridine-3-carbaldehyde | Different position of substitution | Varying electronic properties |
These compounds highlight the unique structural features of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde, particularly its reactivity and potential applications in medicinal chemistry.